molecular formula C6H14N4O3 B6325070 N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine CAS No. 78995-65-0

N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine

Cat. No. B6325070
CAS RN: 78995-65-0
M. Wt: 190.20 g/mol
InChI Key: KKWURTSKEDDFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine, also known as NHCP, is a versatile and multifunctional molecule that has a variety of applications in the field of science and technology. It is a crystalline solid with a molecular weight of 218.26 g/mol, and a melting point of 164-166°C. NHCP is a derivative of N-hydroxycarbamimidoyl, which is an important component of many peptides and proteins. Its unique structure makes it an ideal building block for the synthesis of various organic compounds and pharmaceuticals.

Mechanism of Action

N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine is thought to act as a proton shuttle, transferring protons from one molecule to another. This proton transfer is thought to be the mechanism by which N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine mediates its various biochemical and physiological effects. Additionally, N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has been shown to interact with various proteins and enzymes, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in the regulation of cell growth and differentiation, as well as the expression of genes involved in the regulation of metabolism. Additionally, N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins and peptides.

Advantages and Limitations for Lab Experiments

N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has several advantages for use in laboratory experiments. It is a relatively stable molecule, and its use in aqueous solutions is well-tolerated. Additionally, it is relatively easy to synthesize, and its use in solid-phase and microwave-assisted synthesis is well-documented. However, N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine is relatively expensive, and its use in some laboratory experiments may be limited by cost.

Future Directions

There are a variety of potential future directions for the use of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine in scientific research. These include the development of new methods for the synthesis of peptides and proteins, the production of new organic compounds and pharmaceuticals, and the study of the biochemical and physiological effects of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine. Additionally, future research could focus on the use of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine in the development of new treatments for diseases, such as cancer and Alzheimer’s disease. Additionally, further research could focus on the use of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine in the development of new diagnostic tests for diseases. Finally, future research could focus on the use of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine in the development of new materials for use in industrial and medical applications.

Synthesis Methods

N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine can be synthesized by a variety of methods, including aqueous-phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. Aqueous-phase synthesis involves the reaction of aqueous solutions of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine and a suitable reagent, such as an acid or base, to form the desired product. Solid-phase synthesis involves the use of solid-phase reagents, such as polystyrene beads, to form the desired product. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction and produce the desired product.

Scientific Research Applications

N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has a variety of applications in scientific research, including the synthesis of peptides and proteins, the production of organic compounds and pharmaceuticals, and the study of biochemical and physiological processes. It has been used in the synthesis of peptides and proteins, such as antibodies, enzymes, and hormones. It has also been used in the production of organic compounds and pharmaceuticals, such as antibiotics and antiviral drugs. Additionally, N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity.

properties

IUPAC Name

3-[(3Z)-3-amino-3-hydroxyiminopropoxy]-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3/c7-5(9-11)1-3-13-4-2-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWURTSKEDDFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCC(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)COCC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000177
Record name 3,3'-Oxybis(N-hydroxypropanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Oxybis(N-hydroxypropanimidamide)

CAS RN

78995-65-0
Record name 3,3'-Oxybis(N-hydroxypropanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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